molecular formula C12H24N2 B3052467 1,4-Di-(1-pyrrolidinyl)butane CAS No. 41726-75-4

1,4-Di-(1-pyrrolidinyl)butane

Cat. No. B3052467
CAS RN: 41726-75-4
M. Wt: 196.33 g/mol
InChI Key: MNUXPYFCCPUASB-UHFFFAOYSA-N
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Description

“1,4-Di-(1-pyrrolidinyl)butane” is a chemical compound with the molecular formula C12H24N2 . It is also known as “1,1’-(Butane-1,4-diyl)dipyrrolidine” and “1,4-dipyrrolidyl-butane” among other synonyms .


Molecular Structure Analysis

The molecular structure of “1,4-Di-(1-pyrrolidinyl)butane” consists of a butane chain with a pyrrolidine ring attached at each end . The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Pyrrolidine and Other Heterocycles

A study explored the amination reactions of butane-1,4-diol to synthesize pyrrolidine using various catalysts. The highest yield of pyrrolidine was achieved using a catalyst containing ferric oxide on gumbrin, highlighting an efficient method for synthesizing this heterocycle (Areshidze & Chivadze, 1973).

N-Heterocyclization Reactions

Another significant application involves the ruthenium complex-catalyzed N-heterocyclization reactions of 1,4-diols with primary amines, leading to the synthesis of N-substituted pyrroles and pyrrolidines. This process demonstrates an efficient pathway for creating a variety of N-heterocycles, which are crucial in pharmaceuticals and agrochemicals (Tsuji et al., 1987).

Complexation with Carboxylatopillar[5]arene

Research into the complexation of substituted 1,4-bis(pyridinium)butane derivatives with carboxylatopillar[5]arene revealed that the substituents significantly affect the binding modes and association constants. This study provides insights into the design of molecular recognition systems and supramolecular assemblies (Li et al., 2011).

Development of Soluble and Thermally Stable Polymers

A novel dicarboxylic acid was synthesized from the reaction of 1,4-bis[4-aminophenoxy]butane with trimellitic anhydride, leading to the development of new poly(ether–ester–imide)s. These polymers exhibit excellent thermal stability and solubility, making them suitable for advanced materials applications (Faghihi et al., 2011).

Aggregation Behavior of Ionic Liquids

A study on gemini pyrrolidine-based ionic liquids highlighted their unique aggregation behavior in aqueous solutions, which is crucial for understanding their applications in detergents, emulsifiers, and in the field of green chemistry (Zhang et al., 2012).

properties

IUPAC Name

1-(4-pyrrolidin-1-ylbutyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUXPYFCCPUASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505703
Record name 1,1'-(Butane-1,4-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Di-(1-pyrrolidinyl)butane

CAS RN

41726-75-4
Record name 1,1'-(Butane-1,4-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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